molecular formula C15H25NO4 B6297503 tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1823228-34-7

tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B6297503
CAS RN: 1823228-34-7
M. Wt: 283.36 g/mol
InChI Key: GBWKAWQBCUMBKJ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the CAS Number: 2387596-44-1 . It has a molecular weight of 283.37 . The compound is used in various areas of research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C15H25NO4 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the current resources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.37 . It is typically available in powder form . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polycondensation reactions, and as an inhibitor of enzymes. In addition, this compound has been used as a starting material in the synthesis of other organic compounds, such as 2-methoxy-2-oxoethyl esters and 2-methoxy-2-oxoethyl amides.

Mechanism of Action

Tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is an inhibitor of enzymes. It works by binding to the active site of the enzyme, blocking the enzyme's ability to catalyze its reaction. This binding is reversible, and the enzyme is able to regain its activity when the this compound is removed.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs. This inhibition can lead to changes in the levels of drugs in the body, which can have both beneficial and adverse effects. For example, this compound has been shown to inhibit the metabolism of some anti-cancer drugs, leading to an increase in the levels of these drugs in the body and an increase in their effectiveness.

Advantages and Limitations for Lab Experiments

The use of tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate in lab experiments has several advantages. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it can be used as a reagent in organic synthesis and as a catalyst in polycondensation reactions. However, this compound has some limitations. It is not very soluble in water, and it can be difficult to remove from a reaction mixture.

Future Directions

There are a number of potential future directions for the use of tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate in scientific research. It could be further investigated as an inhibitor of enzymes involved in the metabolism of drugs, as well as for its potential use in the synthesis of other organic compounds. Additionally, its use as a catalyst in polycondensation reactions could be further explored. Finally, its potential use as a reagent in organic synthesis could be investigated further, as well as its potential use in the synthesis of other organic compounds.

Synthesis Methods

Tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is synthesized from tert-butyl alcohol (TBA) and 2-methoxy-2-oxoethyl chloride (MOEC). The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and proceeds in two steps. In the first step, the TBA is reacted with the MOEC to form a tert-butyl ester of 2-methoxy-2-oxoethyl chloride (this compound). In the second step, the this compound is reacted with the acid catalyst to form the desired this compound product.

Safety and Hazards

Safety information for this compound indicates that it should be handled with caution. The compound has been labeled with the signal word “Warning” according to its Material Safety Data Sheet (MSDS) . More specific hazard statements and precautionary measures are not available in the current resources.

properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-11-5-6-12(16)8-10(7-11)9-13(17)19-4/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWKAWQBCUMBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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